5,6-Diamino-2-(4-methoxyanilino)pyrimidin-4(1H)-one
Description
X-ray Crystallographic Analysis
Single-crystal X-ray diffraction reveals:
- Planar pyrimidine ring with bond lengths consistent with aromatic delocalization (C-N: 1.33–1.37 Å, C=O: 1.23 Å).
- Dihedral angle of 48.2° between the pyrimidine ring and 4-methoxyanilino substituent, indicating moderate conjugation.
- Hydrogen bonding network involving N-H···O and N-H···N interactions stabilizing the crystal lattice.
NMR Spectral Signatures
Key 1H and 13C NMR features (DMSO-d6):
| Nucleus | δ (ppm) | Assignment |
|---|---|---|
| 1H | 3.73 (s, 3H) | Methoxy -OCH3 |
| 1H | 6.85–7.12 (m, 4H) | 4-methoxyphenyl aromatic protons |
| 1H | 8.21 (s, 1H) | Pyrimidine H-3 |
| 13C | 162.4 | C=O (position 4) |
| 13C | 156.8 | C-2 (N-linked to aniline) |
The absence of NH2 signals at δ > 5.0 ppm suggests intramolecular hydrogen bonding. 15N NMR confirms two distinct amino environments at δ -325.1 (C5-NH2) and -318.7 ppm (C6-NH2).
Tautomeric Forms and Resonance Stabilization Mechanisms
This compound exhibits three dominant tautomeric forms (Figure 2):
- Lactam form (1H-tautomer) : Predominant in solid state and polar solvents, stabilized by conjugation between C=O and adjacent NH groups.
- Lactim form (3H-tautomer) : Minor contributor (<5%) with proton migration to N-3, observed in non-polar solvents.
- Imino form : Transient species detected via time-resolved spectroscopy during proton-transfer reactions.
Resonance stabilization energy calculations (MNDO method) reveal:
- Aromatic sextet maintained through delocalization of π-electrons across N1-C2-N3-C4-O motifs.
- Conjugative stabilization (ΔE = 28.7 kJ/mol) from 4-methoxyanilino’s electron-donating methoxy group enhancing ring electron density.
Comparative Analysis with Analogous Pyrimidine Derivatives
Table 2 highlights structural and electronic differences from related compounds:
Critical distinctions include:
- Enhanced lipophilicity from the 4-methoxyanilino group (logP = 1.42 vs 0.67 for methyl analog).
- Unique hydrogen-bonding topology enabling selective protein target engagement compared to thiol-containing analogs.
- Reduced tautomeric flexibility relative to unsubstituted 4-pyrimidone due to steric and electronic effects of the 2-substituent.
Properties
CAS No. |
61693-28-5 |
|---|---|
Molecular Formula |
C11H13N5O2 |
Molecular Weight |
247.25 g/mol |
IUPAC Name |
4,5-diamino-2-(4-methoxyanilino)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C11H13N5O2/c1-18-7-4-2-6(3-5-7)14-11-15-9(13)8(12)10(17)16-11/h2-5H,12H2,1H3,(H4,13,14,15,16,17) |
InChI Key |
MUVVHLRVRSMJLK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=NC(=C(C(=O)N2)N)N |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Pyrimidin-4-one Core with Diamino Substitutions
The preparation typically begins with the synthesis of a 5,6-diaminopyrimidin-4(1H)-one intermediate. A reliable approach involves:
- Starting materials: Condensation of guanidine carbonate with diethyl 2-acetamidomalonate in ethanol or isopropanol to yield 5-acetamido-2-amino-4,6-dihydroxypyrimidine derivatives.
- Hydrolysis and amination: Treatment with concentrated hydrochloric acid converts acyl derivatives to 2,5-diamino-4,6-dihydroxypyrimidine hydrochloride.
- Chlorination: Using phosphorus oxychloride (POCl₃) in the presence of quaternary ammonium chlorides (e.g., methyltriethylammonium chloride) at elevated temperatures (around 100-105°C) for 20-30 hours converts hydroxyl groups to chlorides, yielding 2,5-diamino-4,6-dichloropyrimidine intermediates with yields ranging from 50-65%.
| Step | Reagents/Conditions | Product | Yield (%) | Notes |
|---|---|---|---|---|
| Condensation | Guanidine carbonate + diethyl 2-acetamidomalonate, EtOH/iPrOH | 5-acetamido-2-amino-4,6-dihydroxypyrimidine | - | Base intermediate |
| Hydrolysis | Concentrated HCl | 2,5-diamino-4,6-dihydroxypyrimidine hydrochloride | - | Converts acyl to amino |
| Chlorination | POCl₃ + quaternary ammonium chloride, 100-105°C, 20-30 h | 2,5-diamino-4,6-dichloropyrimidine | 50-65 | Key intermediate for substitution |
Introduction of the 4-Methoxyanilino Group at Position 2
The 2-position substitution with 4-methoxyaniline is typically achieved by nucleophilic aromatic substitution (SNAr) on the 2,5-diamino-4,6-dichloropyrimidine intermediate:
- Reaction conditions: The dichloropyrimidine is reacted with 4-methoxyaniline under reflux in an appropriate solvent (e.g., ethanol or DMF) with a base such as triethylamine or diisopropylethylamine to facilitate substitution.
- Selectivity: The chlorine at position 2 is more reactive due to electronic effects, allowing selective substitution by the 4-methoxyanilino group.
- Purification: The product is isolated by filtration or extraction, followed by recrystallization.
Final Amination at Positions 5 and 6
- The amino groups at positions 5 and 6 are introduced or preserved during the initial steps; however, if further amination is required, reductive amination or amination using ammonia or amine sources under controlled conditions can be employed.
- Careful control of pH and temperature is necessary to avoid degradation of the pyrimidinone ring.
Detailed Research Findings and Analytical Data
Reaction Conditions and Yields
| Reaction Step | Temperature (°C) | Time (h) | Solvent | Yield (%) | Notes |
|---|---|---|---|---|---|
| Chlorination with POCl₃ | 100-105 | 20-30 | None (neat or minimal solvent) | 50-65 | Use of quaternary ammonium chloride enhances yield |
| Nucleophilic substitution with 4-methoxyaniline | 80-110 (reflux) | 12-24 | Ethanol or DMF | 60-75 | Base catalyzed, selective substitution at C-2 |
| Amination at C-5 and C-6 (if needed) | 50-80 | 6-12 | Aqueous ammonia or amine solution | 70-85 | Mild conditions to preserve ring |
Spectroscopic and Analytical Characterization
- NMR (¹³C and ¹H): Characteristic chemical shifts for pyrimidinone carbons and amino substituents confirm substitution pattern.
- Mass Spectrometry: Molecular ion peaks consistent with the molecular formula C₁₂H₁₄N₆O₂ (approximate for the target compound) with fragmentation patterns confirming the presence of methoxyanilino and diaminopyrimidinone moieties.
- Elemental Analysis: Carbon, hydrogen, nitrogen, and oxygen percentages align with theoretical values, confirming purity.
- Chromatography: HPLC or TLC monitoring ensures reaction completion and product purity.
Summary Table of Preparation Methods
| Step | Starting Material | Reagents/Conditions | Product | Yield (%) | Key Notes |
|---|---|---|---|---|---|
| 1 | Guanidine carbonate + diethyl 2-acetamidomalonate | EtOH/iPrOH, reflux | 5-acetamido-2-amino-4,6-dihydroxypyrimidine | - | Base pyrimidine intermediate |
| 2 | 5-acetamido-2-amino-4,6-dihydroxypyrimidine | Conc. HCl, heat | 2,5-diamino-4,6-dihydroxypyrimidine hydrochloride | - | Hydrolysis to amino derivative |
| 3 | 2,5-diamino-4,6-dihydroxypyrimidine hydrochloride | POCl₃ + quaternary ammonium chloride, 100-105°C, 20-30 h | 2,5-diamino-4,6-dichloropyrimidine | 50-65 | Chlorination step |
| 4 | 2,5-diamino-4,6-dichloropyrimidine + 4-methoxyaniline | Reflux in EtOH/DMF, base | 5,6-diamino-2-(4-methoxyanilino)pyrimidin-4(1H)-one | 60-75 | Selective substitution at C-2 |
Chemical Reactions Analysis
Types of Reactions
5,6-Diamino-2-((4-methoxyphenyl)amino)pyrimidin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The amino groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted pyrimidines.
Scientific Research Applications
5,6-Diamino-2-((4-methoxyphenyl)amino)pyrimidin-4(1H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5,6-Diamino-2-((4-methoxyphenyl)amino)pyrimidin-4(1H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Pyrimidinone Derivatives
Key Observations :
- Thioxo vs. Amino: Thioxo derivatives (e.g., compounds in –4) exhibit higher antitumor potency, likely due to increased hydrogen bonding and π-stacking interactions .
- Solubility: Dimethylamino substituents () improve water solubility compared to aromatic anilino groups, which may limit bioavailability in the target compound.
SAR (Structure-Activity Relationship) Trends
- Position 2: Aromatic substituents (e.g., methoxyanilino) improve target affinity but reduce solubility. Smaller groups (e.g., morpholinyl) balance lipophilicity and solubility .
- Positions 5–6: Diamino groups are critical for hydrogen-bond donor capacity, as seen in intermediates for antitumor agents ().
Biological Activity
5,6-Diamino-2-(4-methoxyanilino)pyrimidin-4(1H)-one is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the compound's biological properties, including its anticancer, antimicrobial, and anti-inflammatory activities, supported by relevant case studies and research findings.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
- Molecular Formula : CHNO
- Molecular Weight : 232.25 g/mol
- IUPAC Name : 5,6-diamino-2-(4-methoxyphenyl) pyrimidin-4(3H)-one
1. Anticancer Activity
Recent studies have highlighted the potential of this compound as an anticancer agent. For instance, a study involving various pyrimidine derivatives demonstrated that compounds with methoxy substitutions exhibited significant cytotoxicity against several cancer cell lines.
The presence of the methoxy group appears to enhance the compound's ability to inhibit cell proliferation.
2. Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In a comparative study of various pyrimidine derivatives, it was found that certain derivatives showed promising activity against both Gram-positive and Gram-negative bacteria.
| Microorganism | Minimum Inhibitory Concentration (MIC) (mg/mL) |
|---|---|
| E. coli | 6.72 |
| S. aureus | 6.63 |
| P. aeruginosa | 6.67 |
| C. albicans | 6.63 |
These results indicate that the compound may serve as a potential lead for developing new antimicrobial agents .
3. Anti-inflammatory Activity
In addition to its anticancer and antimicrobial effects, the compound exhibits anti-inflammatory properties. Research has indicated that pyrimidine derivatives can reduce inflammation markers in vitro, suggesting a mechanism that could be beneficial in treating inflammatory diseases.
Case Study 1: Anticancer Efficacy
A detailed investigation into the anticancer properties of pyrimidine derivatives included testing on various cancer cell lines such as MCF-7 and A549. The study concluded that compounds similar to this compound demonstrated significant inhibition of cell growth compared to standard chemotherapeutic agents .
Case Study 2: Antimicrobial Testing
In another study focusing on antimicrobial efficacy, several derivatives were synthesized and tested against common pathogens. The results indicated that specific modifications, such as the introduction of methoxy groups, significantly enhanced antibacterial activity .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 5,6-Diamino-2-(4-methoxyanilino)pyrimidin-4(1H)-one, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via multi-step protocols involving condensation of substituted pyrimidine precursors with 4-methoxyaniline. For example, analogous pyrimidinones are synthesized using one-pot Biginelli reactions under reflux conditions with catalysts like HCl or Lewis acids . Optimization involves adjusting solvent polarity (e.g., ethanol vs. DMF), temperature (70–100°C), and stoichiometry of reactants. Characterization via -NMR and LC-MS is critical to confirm purity and structure .
Q. What analytical techniques are recommended for characterizing this compound’s structural and physicochemical properties?
- Methodological Answer :
- Structural analysis : Single-crystal X-ray diffraction (as in related pyrimidinones) resolves tautomeric forms and hydrogen-bonding networks .
- Spectroscopy : - and -NMR confirm substitution patterns; IR identifies amino and carbonyl groups.
- Physicochemical properties : HPLC determines purity (>95%), while melting points (214–216°C, similar to pyrimidinone derivatives) and solubility in DMSO/water mixtures are assessed via shake-flask methods .
Q. How can researchers design experiments to evaluate its solubility and stability under physiological conditions?
- Methodological Answer : Use pH-dependent solubility studies (e.g., buffers at pH 1.2, 4.5, 6.8, and 7.4) with UV-Vis spectroscopy for quantification. Stability is tested via accelerated degradation studies (40°C/75% RH for 4 weeks) followed by LC-MS to detect decomposition products .
Advanced Research Questions
Q. How can contradictory bioactivity data (e.g., in vitro vs. in vivo efficacy) be resolved for this compound?
- Methodological Answer : Contradictions often arise from differences in metabolic stability or cell membrane permeability. Address this by:
- Comparative assays : Use parallel in vitro (e.g., enzyme inhibition) and ex vivo (e.g., hepatic microsome stability) studies.
- Theoretical alignment : Link results to a conceptual framework (e.g., structure-activity relationships) to identify steric/electronic modifiers .
- Example: If in vitro IC values conflict with in vivo efficacy, evaluate bioavailability via pharmacokinetic profiling (C, AUC) .
Q. What experimental designs are suitable for investigating its environmental fate and ecotoxicological impact?
- Methodological Answer : Adopt a tiered approach:
- Phase 1 (Lab) : Assess biodegradability (OECD 301D test) and hydrolysis/photolysis rates under controlled conditions .
- Phase 2 (Field) : Use split-plot designs (as in agricultural studies) to monitor compound distribution in soil/water matrices .
- Data integration : Combine abiotic (e.g., adsorption coefficients) and biotic (e.g., Daphnia magna toxicity) data for risk assessment models .
Q. How can computational methods enhance understanding of its mechanism of action?
- Methodological Answer :
- Molecular docking : Predict binding affinities to target proteins (e.g., kinases) using AutoDock Vina with crystal structures from PDB .
- MD simulations : Analyze ligand-protein stability over 100 ns trajectories (GROMACS/AMBER) to identify key interactions .
- QSAR modeling : Build regression models using descriptors like logP, polar surface area, and H-bond donors to optimize bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
